1-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine
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Overview
Description
1-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine is a complex organic compound that features a unique combination of a benzodioxole ring, a pyrazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Shares the benzodioxole and piperidine moieties but differs in the overall structure.
2-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole ring but lacks the pyrazole and piperidine components.
(11β,17β)-11-(1,3-Benzodioxol-5-yl)-17-hydroxy-17-(1-propy: Similar benzodioxole structure but different functional groups and overall structure.
Uniqueness
1-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-3-9-23(10-4-1,27-11-5-2-6-12-27)16-24-14-19-15-25-26-22(19)18-7-8-20-21(13-18)29-17-28-20/h7-8,13,15,24H,1-6,9-12,14,16-17H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGITXEPPJYAJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=C(NN=C2)C3=CC4=C(C=C3)OCO4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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